molecular formula C6H9ClN2O3 B6246707 1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride CAS No. 2649062-25-7

1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride

Cat. No.: B6246707
CAS No.: 2649062-25-7
M. Wt: 192.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride (HDC) is a compound that has been studied for its potential applications in scientific research. HDC has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride has been studied for its potential applications in scientific research. It has been used to study the effects of drugs on the human body, as well as to study the mechanisms of action of various drugs. This compound has also been used in the study of cancer, diabetes, and other diseases. It has been used to study the effects of various hormones on the body and to study the effects of various drugs on the brain.

Mechanism of Action

1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride is believed to act as a proton donor in the body. This means that it is able to donate protons to other molecules, which can then be used to form new compounds. This compound is also believed to act as an inhibitor of certain enzymes, which can affect the activity of certain biochemical pathways.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant effects, as well as to have an effect on the metabolism of fatty acids and cholesterol. This compound has also been found to have an effect on the regulation of gene expression and to have an effect on the regulation of cell growth and apoptosis.

Advantages and Limitations for Lab Experiments

1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride has several advantages when used in lab experiments. It is relatively inexpensive and easy to obtain, and it can be synthesized in a variety of ways. This compound is also stable and can be stored for long periods of time. However, this compound can be toxic in high concentrations and can cause irritation to the skin and eyes, so it must be handled with care.

Future Directions

There are a number of potential future directions for 1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride research. This compound could be studied in more detail to better understand its effects on the body and its potential applications in medicine. It could also be studied to determine its potential use as a drug or supplement. Additionally, this compound could be studied to understand its potential use in the development of new drugs or treatments. Finally, this compound could be studied to understand its potential use as a biomarker for disease diagnosis or prognosis.

Synthesis Methods

1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride can be synthesized through a number of different methods. One of the most common methods is the reaction of 1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylic acid with hydrochloric acid. This reaction yields this compound hydrochloride and water. Other methods of synthesis include the reaction of 1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylic acid with sodium hydroxide and the reaction of 1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylic acid with sulfuric acid.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride involves the reaction of 2,4-dimethylimidazole with chloroacetic acid to form 1-chloro-2,4-dimethylimidazole-5-carboxylic acid. This intermediate is then reacted with sodium hydroxide to form 1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylic acid, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2,4-dimethylimidazole", "chloroacetic acid", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "2,4-dimethylimidazole is reacted with chloroacetic acid in the presence of a suitable solvent and a catalyst to form 1-chloro-2,4-dimethylimidazole-5-carboxylic acid.", "The intermediate is then reacted with sodium hydroxide in water to form 1-hydroxy-2,4-dimethyl-1H-imidazole-5-carboxylic acid.", "Finally, the product is converted to the hydrochloride salt by reaction with hydrochloric acid." ] }

2649062-25-7

Molecular Formula

C6H9ClN2O3

Molecular Weight

192.6

Purity

95

Origin of Product

United States

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